3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-
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Overview
Description
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- is a complex organic compound known for its unique structure and significant biological activities. This compound is characterized by the presence of a benzofuranone core, glucopyranosyloxy group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- typically involves multiple steps, including glycosylation and hydroxylation reactions. The process begins with the preparation of the benzofuranone core, followed by the introduction of the glucopyranosyloxy group through glycosylation. The hydroxyl groups are then introduced via selective hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
Scientific Research Applications
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the glucopyranosyloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3- [2- (beta-D-Glucopyranosyloxy)-4-hydroxyphenyl]propanoic acid
- 4-(beta-D-Glucopyranosyloxy)benzyl 2,3-dihydroxy-3-methylbutanoate
- 4-(beta-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid
Uniqueness
Compared to similar compounds, 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- stands out due to its unique benzofuranone core and the specific arrangement of hydroxyl and glucopyranosyloxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
210050-28-5 |
---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H22O11/c22-8-14-16(25)17(26)18(27)20(31-14)30-12-5-11(24)6-13-15(12)19(28)21(29,32-13)7-9-1-3-10(23)4-2-9/h1-6,14,16-18,20,22-27,29H,7-8H2/t14-,16-,17+,18-,20-,21?/m1/s1 |
InChI Key |
KJIWCKSQHHNTTL-CTAUWVKESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2(C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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